Pyrrolidine-2,2,5,5-d4
CAS No.:
Cat. No.: VC2510489
Molecular Formula: C4H9N
Molecular Weight: 75.15 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C4H9N |
---|---|
Molecular Weight | 75.15 g/mol |
IUPAC Name | 2,2,5,5-tetradeuteriopyrrolidine |
Standard InChI | InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i3D2,4D2 |
Standard InChI Key | RWRDLPDLKQPQOW-KHORGVISSA-N |
Isomeric SMILES | [2H]C1(CCC(N1)([2H])[2H])[2H] |
Canonical SMILES | C1CCNC1 |
Chemical Identity and Structure
Pyrrolidine-2,2,5,5-d4 is a five-membered heterocyclic amine wherein four hydrogen atoms at positions 2 and 5 have been replaced with deuterium atoms. This selective deuteration creates a compound with distinctive spectroscopic properties while maintaining the fundamental chemical behavior of pyrrolidine.
Basic Identification
The compound possesses the following identifying characteristics:
Nomenclature and Synonyms
The compound is known by several systematic and common names:
Nomenclature Type | Name |
---|---|
IUPAC | 2,2,5,5-tetradeuteriopyrrolidine |
Common Names | Pyrrolidine-2,2,5,5-d4 |
Additional Names | Pyrrole-2,2,5,5-D4 ; Tetrahydropyrrole ; Tetramethylenimine |
Structural Representation
The molecular structure features deuterium atoms specifically at the 2 and 5 positions of the pyrrolidine ring. These positions are alpha to the nitrogen atom, creating a symmetrical pattern of deuteration.
Representation | Description |
---|---|
SMILES | [2H]C1(CCC(N1)([2H])[2H])[2H] |
InChI | InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i3D2,4D2 |
InChIKey | RWRDLPDLKQPQOW-KHORGVISSA-N |
Physical and Chemical Properties
Pyrrolidine-2,2,5,5-d4 exhibits physical and chemical properties that closely mirror those of non-deuterated pyrrolidine, with subtle differences attributable to the isotope effect.
Physical Properties
The physical characteristics of the compound are summarized below:
Spectroscopic Properties
The deuterium-labeling significantly impacts the spectroscopic profile of the compound:
NMR Spectroscopy
Pyrrolidine-2,2,5,5-d4 displays characteristic NMR patterns that distinguish it from standard pyrrolidine. In ¹H NMR, the absence of signals for the 2 and 5 positions is notable, while the remaining protons show signals similar to regular pyrrolidine but with altered coupling patterns due to deuterium substitution .
The ¹H NMR spectrum in CDCl₃ shows signals primarily for the 3 and 4 positions and the NH proton. The peak positions are influenced by the solvent, as illustrated in the table below showing typical chemical shifts for pyrrolidine compounds:
Position | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
N-H | ~2.0-2.3 | broad singlet | 1H |
H-3, H-4 | ~1.6-1.8 | multiplet | 4H |
H-2, H-5 | absent (deuterated) | - | - |
In ¹³C NMR, the carbon atoms bonded to deuterium exhibit characteristic upfield shifts and splitting patterns due to ¹³C-D coupling .
Mass Spectrometry
The mass spectrum of Pyrrolidine-2,2,5,5-d4 shows a molecular ion peak at m/z 75, with a distinctive isotope pattern reflecting the presence of four deuterium atoms .
Chemical Reactivity
The chemical behavior of Pyrrolidine-2,2,5,5-d4 generally parallels that of standard pyrrolidine, with the deuterium atoms remaining stable under most reaction conditions:
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Basic nitrogen functionality allowing for typical amine reactions
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Participation in nucleophilic substitution reactions
The deuterium labeling at the 2 and 5 positions makes this compound particularly valuable for kinetic isotope effect studies and mechanistic investigations .
Synthesis Methods
Several approaches have been developed for the synthesis of Pyrrolidine-2,2,5,5-d4, with varying levels of efficiency and complexity.
Classical Synthesis Routes
Traditional methods for synthesizing deuterated pyrrolidines involve:
-
Direct exchange reactions with deuterium sources
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Ring-forming reactions from deuterated precursors
Modern Synthetic Approaches
Recent advances have improved the efficiency and stereoselectivity of deuterium incorporation:
Catalytic H/D Exchange
A particularly efficient method involves catalytic hydrogen-deuterium exchange reactions. As described in recent literature, this approach can achieve high levels of deuterium incorporation at specific positions :
Method | Catalyst | D Source | Yield (%) | D Incorporation (%) |
---|---|---|---|---|
Catalytic H/D Exchange | Cu(I) | D₂O | 70-85 | >95 |
Metal-Catalyzed H/D Exchange | Pd/C | D₂O | 65-75 | 90-95 |
Azomethine Ylide Strategy
A particularly effective approach involves the combination of H/D exchange and azomethine ylide-involved 1,3-dipolar cycloaddition for the construction of α-deuterated pyrrolidine derivatives . This method offers:
-
High yields (typically 70-85%)
-
Excellent stereoselectivity
-
High levels of deuterium incorporation
-
Mild reaction conditions
Synthetic Route from Pyrrolidone Derivatives
Another approach involves using pyrrolidone as a starting material, followed by a multi-step process:
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Protection of the nitrogen with tert-butyl carbamate
-
Introduction of substituents via Grignard reactions
-
Dehydration and reduction steps
These synthetic pathways offer researchers flexibility in preparing Pyrrolidine-2,2,5,5-d4 based on their specific requirements and available resources.
Applications and Research Significance
Pyrrolidine-2,2,5,5-d4 finds applications across multiple scientific disciplines due to its unique properties and structure.
NMR Studies
The compound serves as an invaluable tool in NMR spectroscopy:
-
Reference standard for deuterated compounds
-
Probe for studying hydrogen bonding networks
For example, studies have used pyrrolidine-2,2,5,5-d4 to investigate pH-dependent conformational changes in nucleotide analogs, revealing important information about protonation states and hydrogen bonding .
Mass Spectrometry Applications
In mass spectrometry, Pyrrolidine-2,2,5,5-d4 serves as:
-
An internal standard for quantitative analysis
-
A reference compound for isotope pattern studies
Mechanistic Studies
The strategic positioning of deuterium atoms makes this compound particularly valuable for:
Pharmaceutical Research
In pharmaceutical applications, Pyrrolidine-2,2,5,5-d4 contributes to:
-
Drug metabolism studies
-
Development of deuterated pharmaceutical analogs
The incorporation of deuterium can significantly alter the pharmacokinetic properties of drug molecules containing pyrrolidine moieties, potentially improving their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .
Supplier | Quantity | Purity | Price Range (as of April 2025) |
---|---|---|---|
CymitQuimica | 250 mg | Not specified | 650.00 € |
CymitQuimica | 500 mg | Not specified | 1,080.00 € |
Various Chemical Vendors | 100-1000 mg | 98-99% | $350-1500 USD |
The compound is typically supplied as the free base, though the hydrochloride salt (Pyrrolidine-2,2,5,5-d4 Hydrochloride) is also commercially available .
Related Compounds and Derivatives
Other Deuterated Pyrrolidines
Several related deuterated pyrrolidines have been reported in the literature:
Compound | Molecular Formula | Description | Reference |
---|---|---|---|
Pyrrolidine-2,2,3,3,4,4,5,5-d8 | C4HD8N | Fully deuterated pyrrolidine ring except for NH | |
Pyrrolidine-d11 | CD8H2N | Fully deuterated pyrrolidine including N-D |
Functionalized Derivatives
The pyrrolidine scaffold serves as a basis for numerous biologically active compounds:
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Substituted pyrrolidines with various functional groups
-
Pyrrolidine-containing natural products
Particularly notable are the three-dimensional pyrrolidine fragments used in fragment-based drug discovery, where the pyrrolidine ring provides a valuable scaffold for creating molecules with specific three-dimensional characteristics .
Nitroxide Derivatives
Stable free radicals based on pyrrolidine structures, including deuterated variants, have been developed as:
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Molecular probes
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Spin labels for EPR spectroscopy
These derivatives demonstrate how the pyrrolidine structure can be modified for specialized applications while maintaining its fundamental characteristics.
Pyrrolidine-2,2,5,5-d4 represents an important research tool in the arsenal of deuterium-labeled compounds. Its selective deuteration pattern, coupled with the inherent properties of the pyrrolidine ring, makes it valuable across multiple disciplines. From spectroscopic reference standards to mechanistic probes and pharmaceutical research tools, this compound continues to contribute significantly to scientific advancement.
The synthesis methods for Pyrrolidine-2,2,5,5-d4 have evolved to provide more efficient and selective routes, enhancing its accessibility for researchers. As interest in deuterated compounds continues to grow, particularly in pharmaceutical applications, the importance of well-characterized compounds like Pyrrolidine-2,2,5,5-d4 is likely to increase further.
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